molecular formula C21H12ClNO B14000418 4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one

4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one

Cat. No.: B14000418
M. Wt: 329.8 g/mol
InChI Key: MOVMNPWDSWQFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one is a heterocyclic compound with a complex structure that includes a pyrido[3,2,1-jk]carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one typically involves the cyclocondensation of hexahydrocarbazole with phenylmalonate, followed by chlorination and azidation at specific positions . The reaction conditions often include the use of sulfuryl chloride for chlorination and subsequent degradation of the pyrono ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and phenyl positions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination and azidation can lead to the formation of derivatives with modified functional groups .

Scientific Research Applications

4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in biological activity. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H12ClNO

Molecular Weight

329.8 g/mol

IUPAC Name

4-chloro-3-phenyl-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5,7,9(16),10,12,14-heptaen-2-one

InChI

InChI=1S/C21H12ClNO/c22-19-16-11-6-10-15-14-9-4-5-12-17(14)23(20(15)16)21(24)18(19)13-7-2-1-3-8-13/h1-12H

InChI Key

MOVMNPWDSWQFOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC4=C3N(C2=O)C5=CC=CC=C45)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.